molecular formula C11H15N2+ B12729539 1,3-Diethylbenzimidazolium CAS No. 87963-20-0

1,3-Diethylbenzimidazolium

Cat. No.: B12729539
CAS No.: 87963-20-0
M. Wt: 175.25 g/mol
InChI Key: WKDUSFAYYAZRTO-UHFFFAOYSA-N
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Description

1,3-Diethylbenzimidazolium is a nitrogen-containing heterocyclic compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their wide range of biological and chemical applications The structure of this compound consists of a benzimidazole ring with ethyl groups attached to the nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethylbenzimidazolium can be synthesized through the alkylation of benzimidazole with ethyl halides in the presence of a base. A common method involves the reaction of benzimidazole with ethyl iodide in the presence of sodium hydroxide (NaOH) as a base. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethylbenzimidazolium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or functionalized benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the benzimidazole ring.

Mechanism of Action

The mechanism of action of 1,3-Diethylbenzimidazolium depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of target enzymes or receptors. For example, it can act as an inhibitor of viral proteases, thereby preventing viral replication . In catalysis, the compound forms stable complexes with metal ions, which facilitate various chemical transformations through coordination and activation of substrates .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzimidazolium: Similar to 1,3-Diethylbenzimidazolium but with methyl groups instead of ethyl groups. It has similar chemical properties but may exhibit different reactivity and applications.

    1,3-Dibenzylbenzimidazolium: Contains benzyl groups instead of ethyl groups.

    1,3-Diethylimidazolium: Lacks the fused benzene ring present in benzimidazole.

Uniqueness

This compound is unique due to its specific combination of ethyl groups and the benzimidazole ring. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and catalysis. Its ability to form stable complexes with metal ions and participate in various chemical reactions further enhances its versatility and utility in scientific research .

Properties

CAS No.

87963-20-0

Molecular Formula

C11H15N2+

Molecular Weight

175.25 g/mol

IUPAC Name

1,3-diethylbenzimidazol-3-ium

InChI

InChI=1S/C11H15N2/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3/q+1

InChI Key

WKDUSFAYYAZRTO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=[N+](C2=CC=CC=C21)CC

Origin of Product

United States

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